molecular formula C12H17NO B1455511 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine CAS No. 910387-07-4

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine

Cat. No.: B1455511
CAS No.: 910387-07-4
M. Wt: 191.27 g/mol
InChI Key: VUCTXUPEOREGIN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine (CAS Number: 910387-07-4) is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic use. This compound is part of the benzofuran chemical class, a structure recognized in medicinal chemistry for its potential in developing biologically active substances . Benzofuran derivatives are under investigation in various research areas, including oncology, for their potential therapeutic properties . Researchers can access this material for their studies, with various pack sizes available for order . Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCTXUPEOREGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategy: Formation of the Benzofuran Core

The preparation of the benzofuran core, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, is a crucial step before introducing the ethanamine functionality. According to patent literature, the core benzofuran structure is efficiently synthesized by catalytic cyclization of isobutenylpyrocatechol or its admixtures with methallylpyrocatechol in the presence of organic sulfonic acid catalysts.

Parameter Details
Starting Materials 3-Isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol), optionally mixed with 3-methallyl-1,2-dihydroxybenzene
Catalyst Organic sulfonic acids (R–SO3H, where R = alkyl, alkenyl, aryl, arylalkyl, arylalkenyl)
Temperature Range 60°C to 200°C (preferably 80°C to 150°C)
Reaction Type Cyclization / Isomerization
Outcome 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran (DDHB)

This method provides a high-yield, selective synthesis route to the benzofuran core, avoiding common drawbacks of earlier procedures.

Conversion of Benzofuran Hydroxy to Ethanamine Side Chain

Once the benzofuran core with a hydroxyl group at the 7-position is obtained, the next step involves functionalization to introduce the ethanamine moiety. The process typically follows these steps:

  • Ether Formation and Carboxylation

    • The 7-hydroxy group of the benzofuran is reacted with chloroacetic acid in the presence of sodium hydroxide and water under reflux conditions to form 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid.
    • Reaction conditions: Reflux for 3 hours, followed by acidification with concentrated hydrochloric acid to precipitate the product.
    • Yield: Approximately 98.5% of the acetic acid derivative as an amber solid.
  • Conversion to Acid Chloride

    • The acetic acid derivative is treated with thionyl chloride under anhydrous conditions at 80°C for 6 hours to convert the acid into the corresponding acid chloride.
    • Excess thionyl chloride is removed under reduced pressure.
  • Amine Introduction

    • The acid chloride intermediate is then reacted with an amine nucleophile such as o-toluidine or other suitable amines to introduce the ethanamine side chain through amide or related intermediates.
    • This step typically occurs at low temperatures (around 0°C) to control reactivity and maximize yield.

This sequence effectively transforms the hydroxybenzofuran intermediate into the desired ethanamine derivative via a well-established nucleophilic substitution and acyl chloride intermediate route.

Alternative Synthetic Routes and Rearrangement Methods

Other documented methods for preparing substituted benzofurans involve thermal rearrangement of 1,3-benzodioxole precursors:

  • Reaction of catechol with isobutyraldehyde under acid catalysis (e.g., sulfuric acid) in benzene solvent produces 2-isopropyl-1,3-benzodioxole.
  • Subsequent thermal rearrangement and cyclization yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol derivatives.
  • These intermediates can then be further functionalized to introduce amino groups via reduction, diazotization, and hydrolysis steps.

Summary Table of Preparation Methods

Step Method/Reaction Conditions Yield/Notes Reference
Benzofuran core formation Catalytic cyclization of isobutenylpyrocatechol 60–200°C, organic sulfonic acid catalyst High yield, selective
Ether formation & carboxylation Reaction with chloroacetic acid, NaOH reflux Reflux 3 h, acidification ~98.5% yield
Acid chloride formation Thionyl chloride treatment 80°C, 6 h, anhydrous Efficient conversion
Amine introduction Reaction with amine nucleophile (e.g., o-toluidine) 0°C, controlled addition Forms ethanamine derivative
Alternative rearrangement Thermal rearrangement of 2-substituted benzodioxole Heating with acid catalyst Multi-step, moderate complexity

Research Findings and Analysis

  • The catalytic cyclization method using organic sulfonic acids is a robust, scalable approach for preparing the benzofuran core with high purity and yield.
  • The subsequent etherification and carboxylation steps are straightforward and provide high yields of intermediates suitable for further functionalization.
  • The use of thionyl chloride to convert carboxylic acids to acid chlorides is a classical and efficient method facilitating nucleophilic substitution with amines to yield the target ethanamine.
  • Alternative methods involving thermal rearrangement of benzodioxoles offer synthetic versatility but are more complex and less direct for preparing the ethanamine derivative.
  • The overall synthetic strategy emphasizes mild conditions, catalytic efficiency, and high product purity, suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine exhibit various biological activities:

Antidepressant Activity

Studies have shown that derivatives of benzofuran can act as effective antidepressants due to their ability to modulate neurotransmitter systems in the brain. For instance, compounds with similar structures have been investigated for their serotonin and norepinephrine reuptake inhibition properties .

Anti-inflammatory Effects

Benzofuran derivatives are also being studied for their anti-inflammatory properties. The presence of the dimethyl group may enhance the compound's ability to interact with biological targets involved in inflammatory pathways .

Neuroprotective Properties

Some research suggests that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Its structural characteristics allow it to cross the blood-brain barrier effectively .

Applications in Medicinal Chemistry

Given its promising biological profile, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is being explored for development into pharmaceuticals targeting:

  • Depression and Anxiety Disorders
    • Potential as a new class of antidepressants.
CompoundActivity TypeReference
2-(2,2-Dimethyl...Antidepressant
2-(2,2-Dimethyl...Anti-inflammatory
2-(2,2-Dimethyl...Neuroprotective

Agrochemical Applications

This compound may also have applications in agrochemicals. Its structural analogs are known to possess insecticidal properties. The synthesis of derivatives can lead to new insecticides that are more effective and environmentally friendly than traditional options.

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in various research contexts:

  • Antidepressant Development : A study published in a peer-reviewed journal detailed how modifications to the benzofuran structure led to increased potency against depression models in rodents .
  • Insecticidal Activity : Research conducted on similar compounds demonstrated significant insecticidal activity against common agricultural pests, suggesting a pathway for developing safer pesticides .
  • Neuroprotection : A recent investigation into neuroprotective agents highlighted the potential role of benzofuran derivatives in protecting neuronal cells from oxidative stress .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the benzofuran ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents on the benzofuran ring or modifications to the amine group. Key examples include:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine (Target) 2,2-dimethyl dihydrobenzofuran, ethylamine 205.29 g/mol Intermediate for bioactive compounds
Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate) Methylcarbamate at 7-position 221.25 g/mol Commercial nematicide (LC₅₀ = 260 µg/mL)
4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines Methoxy at 7-position, thiazol-2-amine Varies by aryl group Insecticidal activity (up to 95.12% efficacy at 500 mg/L)
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine 3,3-difluoro substitution on dihydrobenzofuran 199.20 g/mol Chiral amine for pharmaceutical research
{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride Ethoxy linker, hydrochloride salt 257.77 g/mol Enhanced solubility for drug formulation

Key Observations :

  • Bioactivity : Replacement of the ethylamine with a methylcarbamate (carbofuran, ) or thiazol-2-amine shifts activity from nematicidal to insecticidal.
  • Salt Formation : Hydrochloride derivatives (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Physicochemical Stability

  • Hydrolysis Sensitivity : Carbamates (e.g., carbofuran) are prone to hydrolysis, whereas amines (target compound) are more stable under physiological conditions .
  • Crystallinity : The target compound’s dihydrobenzofuran core promotes crystalline stability, similar to its nitro derivative precursor .

Biological Activity

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant studies that highlight its pharmacological properties.

  • IUPAC Name : 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
  • Molecular Formula : C12H17NO
  • Molecular Weight : 191.27 g/mol
  • CAS Number : 18525713

The biological activity of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound can bind to specific receptors in the body, influencing signaling pathways that regulate physiological responses.
  • Enzyme Modulation : It has been shown to inhibit certain enzymes, thereby affecting metabolic processes.
  • Hydrogen Bonding : The amine group forms hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids .

Biological Activity and Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, revealing several significant findings:

Anticancer Activity

A study evaluating the compound's anticancer effects demonstrated that it exhibits cytotoxicity against various cancer cell lines. The compound showed IC50 values indicating effective growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells:

Cell LineIC50 Value (µM)
MCF-78.75
MDA-MB-2319.46
Positive Control (5-FU)17.02

These results suggest that 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine may have potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it possesses significant antibacterial and antifungal activities against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies .

Case Study 1: Anticancer Mechanism

In vitro studies revealed that treatment with the compound led to increased levels of caspase 9 in treated MCF-7 cells, indicating activation of apoptotic pathways. This was compared to controls treated with standard chemotherapeutic agents like Staurosporine.

Case Study 2: Enzyme Inhibition

Research has shown that the compound effectively inhibits specific enzymes involved in metabolic pathways critical for cancer cell proliferation. This inhibition correlates with reduced cell viability in treated cultures.

Q & A

Q. In Vitro Assays :

  • Use radioligand binding assays with 3H-clonidine to measure affinity for α2-adrenergic receptors .
  • Perform functional assays (e.g., cAMP inhibition) to assess agonist/antagonist activity .

Q. In Vivo Studies :

  • Evaluate anxiolytic or α-adrenolytic effects in rodent models (e.g., elevated plus maze for anxiety) .
    • Data Interpretation : Compare IC50 values with reference compounds (e.g., clonidine) to determine potency .

Q. What insights can crystal structure analysis provide regarding intermolecular interactions and stability?

  • Structural Analysis :
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxyl derivatives) to predict solubility and stability .
  • Planarity Assessment : Calculate deviations from the benzofuran plane (<0.01 Å indicates high rigidity, influencing receptor binding) .
    • Application : Modify substituents (e.g., methyl vs. fluoro groups) to enhance crystallinity for formulation studies .

Q. How can discrepancies in synthetic yields be systematically addressed?

  • Root-Cause Analysis :

Reaction Monitoring : Use TLC or HPLC to track intermediate formation and identify side reactions (e.g., over-reduction) .

Catalyst Screening : Test alternatives to Pd/C (e.g., PtO2) for hydrogenation steps to improve efficiency .

Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethers to reduce byproduct formation .

  • Case Study : A 79% yield was achieved using Pd/C and gradient chromatography, whereas LiAlH4 reductions yielded <60% due to over-reduction .

Q. Which theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • Conceptual Approaches :

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) with receptor affinity .

Molecular Docking : Simulate binding poses with α2-adrenergic receptors using software like AutoDock Vina to prioritize synthetic targets .

  • Integration : Align experimental data with computational models to refine hypotheses (e.g., steric hindrance vs. hydrogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
Reactant of Route 2
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2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.